

Application Notes: Synthesis of Novel Pyrazole Compounds from (2-Amino-5-iodophenyl)methanol

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Compound of Interest

Compound Name: (2-Amino-5-iodophenyl)methanol

Cat. No.: B1283178

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Introduction

The pyrazole nucleus is a fundamental five-membered heterocyclic scaffold that is a constituent of numerous FDA-approved drugs, including the anti-inflammatory agent celecoxib and the anti-obesity drug rimonabant.[1][2] The versatile biological activities of pyrazole derivatives, which include antimicrobial, anticancer, and antiviral properties, have established them as privileged structures in medicinal chemistry and drug discovery.[1][3] These application notes provide a detailed protocol for the synthesis of a novel pyrazole compound, 1-(4-iodo-2-(hydroxymethyl)phenyl)-3,5-dimethyl-1H-pyrazole, starting from the readily available **(2-Amino-5-iodophenyl)methanol**. The described two-step synthesis is a practical approach for researchers engaged in the development of new therapeutic agents.

Overall Synthetic Strategy

The synthesis is designed as a two-step process. The first step involves the conversion of the starting material, **(2-Amino-5-iodophenyl)methanol**, into its corresponding hydrazine derivative via a diazotization reaction followed by reduction. The second step is a classic Knorr pyrazole synthesis, where the newly formed hydrazine is condensed with a 1,3-dicarbonyl compound, in this case, acetylacetone, to yield the target pyrazole.[3]

Experimental Protocols

Step 1: Synthesis of (2-Hydrazinyl-5-iodophenyl)methanol hydrochloride

This procedure details the conversion of an aniline derivative to a phenylhydrazine hydrochloride. The aniline is first diazotized with sodium nitrite in the presence of hydrochloric acid at low temperatures. The resulting diazonium salt is then reduced in situ with tin(II) chloride to yield the desired hydrazine, which precipitates as its hydrochloride salt.^{[1][4]}

Materials:

- **(2-Amino-5-iodophenyl)methanol**
- Concentrated Hydrochloric Acid (HCl)
- Sodium Nitrite (NaNO_2)
- Tin(II) Chloride Dihydrate ($\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$)
- Deionized Water
- Ice

Procedure:

- In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend **(2-Amino-5-iodophenyl)methanol** (1.0 eq) in a solution of concentrated HCl (4.0 eq) and water.
- Cool the suspension to 0-5 °C in an ice-salt bath.
- Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature of the reaction mixture does not exceed 5 °C.
- Stir the mixture at 0-5 °C for an additional 30 minutes after the addition is complete to ensure full formation of the diazonium salt.
- In a separate flask, prepare a solution of tin(II) chloride dihydrate (2.5 eq) in concentrated HCl. Cool this solution in an ice bath.

- Slowly add the cold tin(II) chloride solution to the diazonium salt solution, maintaining the reaction temperature below 10 °C.
- After the addition is complete, continue stirring the reaction mixture in the ice bath for 1 hour.
- Collect the resulting precipitate by vacuum filtration and wash it with a small amount of cold saturated sodium chloride solution.
- Dry the collected solid under vacuum to yield (2-Hydrazinyl-5-iodophenyl)methanol hydrochloride as a solid.

Step 2: Synthesis of 1-(4-iodo-2-(hydroxymethyl)phenyl)-3,5-dimethyl-1H-pyrazole

This protocol describes the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound.[3] Here, the (2-Hydrazinyl-5-iodophenyl)methanol hydrochloride synthesized in Step 1 is reacted with acetylacetone (2,4-pentanedione) in the presence of an acid catalyst to form the pyrazole ring.

Materials:

- (2-Hydrazinyl-5-iodophenyl)methanol hydrochloride (from Step 1)
- Acetylacetone (2,4-pentanedione)
- Ethanol
- Glacial Acetic Acid
- Deionized Water

Procedure:

- In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (2-Hydrazinyl-5-iodophenyl)methanol hydrochloride (1.0 eq) and ethanol.
- To this suspension, add acetylacetone (1.1 eq) followed by a few drops of glacial acetic acid to catalyze the reaction.

- Heat the reaction mixture to reflux (approximately 80-90 °C) with continuous stirring.
- Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
- Once the reaction is complete, allow the mixture to cool to room temperature.
- Slowly add deionized water to the reaction mixture with stirring, which should induce the precipitation of the crude product.
- Collect the precipitate by vacuum filtration and wash it with a small amount of cold water.
- The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 1-(4-iodo-2-(hydroxymethyl)phenyl)-3,5-dimethyl-1H-pyrazole.

Data Presentation

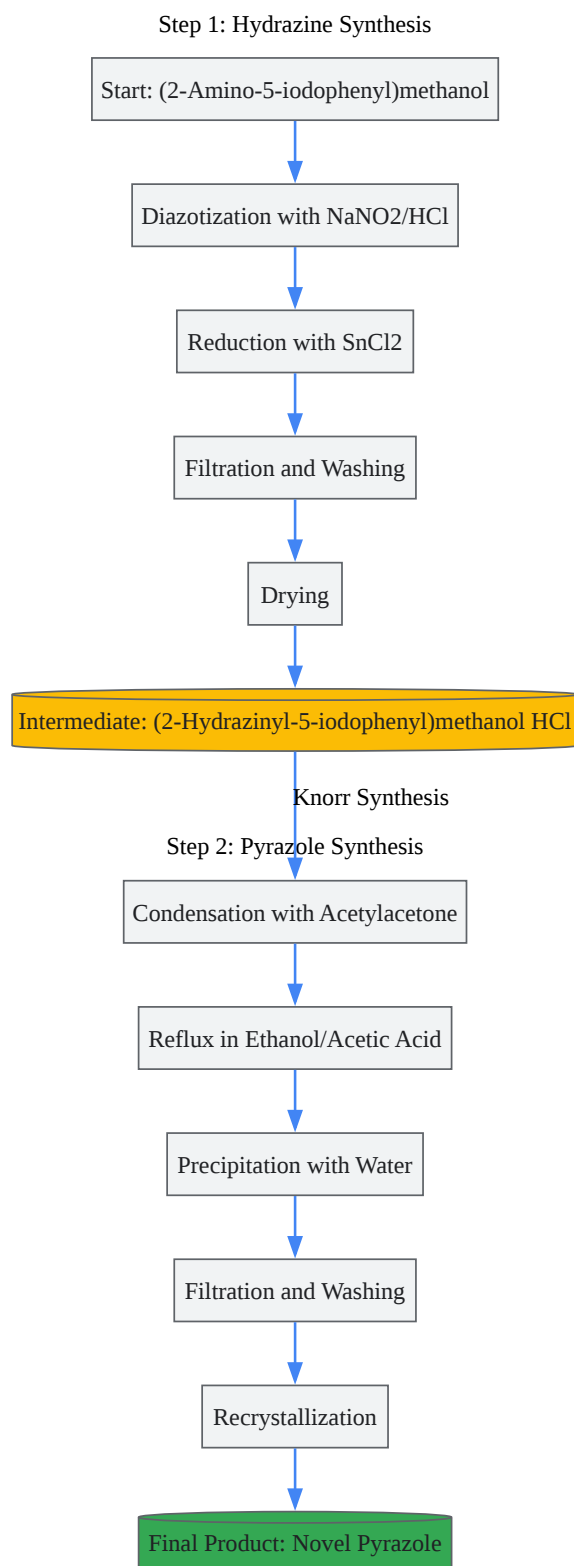
The following table summarizes the key quantitative data for the proposed synthesis of 1-(4-iodo-2-(hydroxymethyl)phenyl)-3,5-dimethyl-1H-pyrazole.

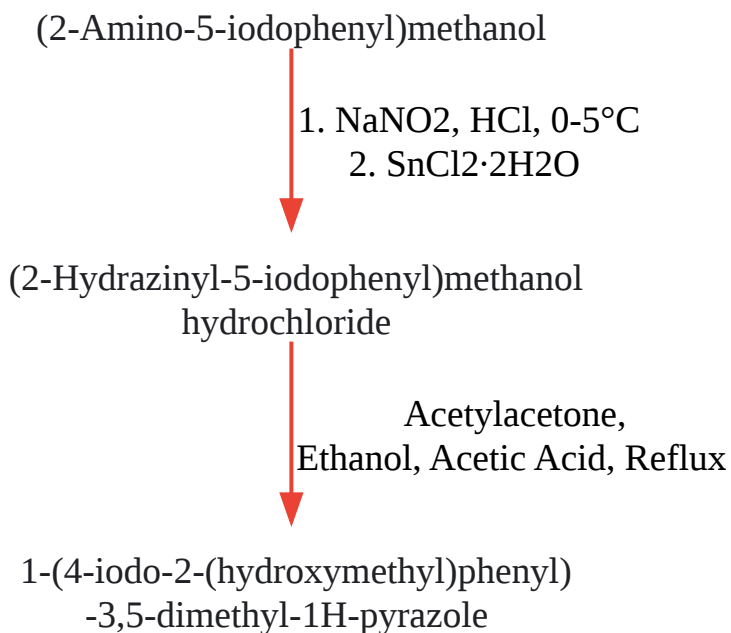
Step	Compound	MW (g/mol)	Equivalents	Theoretical Yield (g)	Expected Yield (%)	Expected Yield (g)
1	(2-Amino-5-iodophenyl)methanol	249.05	1.0	-	-	-
	(2-Hydrazinyl-5-iodophenyl)methanol hydrochloride	300.53	-	1.21	85%	1.03
2	(2-Hydrazinyl-5-iodophenyl)methanol hydrochloride	300.53	1.0	-	-	-
	1-(4-iodo-2-(hydroxymethyl)phenyl)-3,5-dimethyl-1H-pyrazole	328.16	-	1.09	90%	0.98

Calculations are based on a starting amount of 1.0 g of **(2-Amino-5-iodophenyl)methanol**.

Visualizations

The following diagrams illustrate the experimental workflow and the chemical pathway for the synthesis.





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